molecular formula C25H20N2O4 B215923 2-(4-Ethylphenyl)-2-oxoethyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

2-(4-Ethylphenyl)-2-oxoethyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

Cat. No. B215923
M. Wt: 412.4 g/mol
InChI Key: VQUPFRLPROHLKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethylphenyl)-2-oxoethyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied.

Scientific Research Applications

2-(4-Ethylphenyl)-2-oxoethyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate has shown potential in various scientific research applications. One of the most promising applications is its use as a fluorescent probe for detecting nitric oxide in biological systems. This compound has also been studied for its antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-2-oxoethyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is not fully understood. However, it is believed that this compound interacts with cellular targets and modulates their activity, leading to its observed biological effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-Ethylphenyl)-2-oxoethyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate exhibits antimicrobial and anticancer properties. It has also been shown to be a fluorescent probe for detecting nitric oxide in biological systems. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-Ethylphenyl)-2-oxoethyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate in lab experiments is its potential as a fluorescent probe for detecting nitric oxide. This compound is also relatively easy to synthesize. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different biological systems.

Future Directions

There are several future directions for research on 2-(4-Ethylphenyl)-2-oxoethyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate. One direction is to further study its mechanism of action and its potential as a therapeutic agent for treating various diseases. Another direction is to explore its potential as a fluorescent probe for detecting other biological molecules. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 2-(4-Ethylphenyl)-2-oxoethyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate has been reported in the literature through different methods. One of the most common methods involves the reaction of 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid with ethyl 2-bromo-2-phenylacetate in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain the final compound.

properties

Product Name

2-(4-Ethylphenyl)-2-oxoethyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

Molecular Formula

C25H20N2O4

Molecular Weight

412.4 g/mol

IUPAC Name

[2-(4-ethylphenyl)-2-oxoethyl] 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

InChI

InChI=1S/C25H20N2O4/c1-2-17-8-10-18(11-9-17)22(28)16-30-25(29)21-14-12-20(13-15-21)24-27-26-23(31-24)19-6-4-3-5-7-19/h3-15H,2,16H2,1H3

InChI Key

VQUPFRLPROHLKG-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4

Origin of Product

United States

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